molecular formula C7H13NO2 B13036733 exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

Cat. No.: B13036733
M. Wt: 143.18 g/mol
InChI Key: IUHWZWAXYRQGIR-MEKDEQNOSA-N
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Description

exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often require the use of a catalyst and may be carried out under reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acids can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites of various biomolecules.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, offering new avenues for therapeutic development.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol
  • 9-Azabicyclo[3.3.1]nonan-3-amine
  • 9-Oxabicyclo[3.3.1]nonan-2-ol

Uniqueness: exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol stands out due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

InChI

InChI=1S/C7H13NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-9H,1-4H2/t5-,6+,7?

InChI Key

IUHWZWAXYRQGIR-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1O

Canonical SMILES

C1C(CC2COCC1N2)O

Origin of Product

United States

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